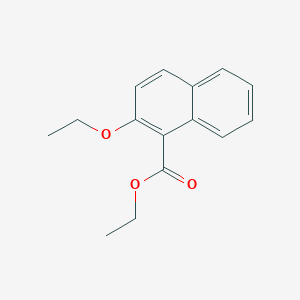

Ethyl 2-ethoxy-1-naphthoate

Description

Overview of Naphthalene (B1677914) Carboxylic Acid Esters in Organic Chemistry

Naphthalene carboxylic acid esters, also known as naphthoates, are derivatives of naphthalene carboxylic acids. The two main isomers are 1-naphthoic acid and 2-naphthoic acid, which have a carboxylic acid group at the 1- or 2-position of the naphthalene ring, respectively. wikipedia.org These acids can be prepared through methods such as the carboxylation of Grignard reagents derived from bromonaphthalenes. wikipedia.org

The esterification of these carboxylic acids with various alcohols yields a wide array of naphthoate esters. For instance, methyl 1-naphthalenecarboxylate is the methyl ester of 1-naphthalenecarboxylic acid. nist.gov These esters are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers. researchgate.netbiosynth.com The reactivity of the ester group allows for transformations such as hydrolysis back to the carboxylic acid or conversion to other functional groups.

Structural Context of Ethyl 2-ethoxy-1-naphthoate within Naphthoate Derivatives

This compound is a structurally distinct member of the naphthoate ester family. Its key features are:

A naphthalene bicyclic aromatic core.

An ethoxy group (-OCH2CH3) at the 2-position of the naphthalene ring.

An ethyl ester group (-COOCH2CH3) at the 1-position of the naphthalene ring.

The presence of the ethoxy group at the 2-position is expected to influence the electronic properties and steric environment of the ester at the 1-position. This substitution pattern distinguishes it from more common, unsubstituted naphthoate esters like ethyl 1-naphthoate (B1232437) and ethyl 2-naphthoate (B1225688).

The synthesis of the precursor, 2-ethoxy-1-naphthoic acid, has been described in patent literature. One method involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with absolute ethanol (B145695) in the presence of a sodium bisulfate monohydrate catalyst to form 2-ethoxy-1-naphthaldehyde (B42516). This intermediate is then oxidized using hydrogen peroxide in an alkaline solution to yield the final 2-ethoxy-1-naphthoic acid. google.com Another patented synthetic route starts with 2-ethoxynaphthalene (B165321), which is brominated to 1-bromo-2-ethoxynaphthalene (B1337326). This is followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide to produce 2-ethoxy-1-naphthoic acid. google.com The esterification of this acid with ethanol, likely through a process such as Fischer esterification, would then yield this compound.

Current Research Landscape and Academic Relevance of Related Ethoxy-Naphthoates

While specific research on this compound is limited in publicly available literature, the broader class of ethoxy-naphthoate derivatives and related naphthalene compounds is of academic and industrial interest. For example, other naphthalene derivatives are utilized as intermediates in the manufacturing of agrochemicals, construction chemicals, pharmaceuticals, and textiles. researchgate.netbiosynth.com

The related compound 2-ethoxynaphthalene, also known as nerolin, is used in perfumery and as a flavoring agent. chemicalbook.comnih.govnist.gov Its synthesis can be achieved through the Williamson ether synthesis by reacting 2-naphthol (B1666908) with an ethylating agent. chegg.com

Research into naphthalene derivatives continues to be an active area. For instance, recent studies have explored the functionalization of naphthalene rings and the development of new catalytic systems for their synthesis. google.comacs.org The unique electronic and steric properties imparted by substituents like the ethoxy group can influence the chemical reactivity and potential applications of these compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-3-17-13-10-9-11-7-5-6-8-12(11)14(13)15(16)18-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVKRWYUDOBYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Mechanistic Pathways of Ethyl 2 Ethoxy 1 Naphthoate Analogs

Photochemistry of Naphthoate Esters

Naphthoate esters exhibit a range of photochemical behaviors upon absorption of UV light, leading to various transformations. These reactions are governed by the dynamics of their excited states, the potential for electron transfer, proton transfer events in specific derivatives, and dimerization processes.

Upon UV irradiation, naphthoate esters and related naphthalene (B1677914) derivatives can undergo significant chemical changes. The specific transformation depends on the molecular structure and the reaction environment. For instance, UV irradiation of 1-methylnaphthalene (B46632) in the presence of air results in oxidation, yielding products such as 1-naphthaldehyde (B104281) and 1-naphthoic acid. scirp.org In some cases, more extensive transformations like photodecarbonylation can occur; phenyl 1-hydroxy-2-naphthoate, when isolated in a low-temperature matrix, undergoes decarbonylation upon UV excitation to yield 2-phenoxynaphthalen-1-ol and carbon monoxide. mdpi.com

The photochemistry of these compounds is dictated by their excited-state properties. Studies on 2-methylphenyl 2-naphthoate (B1225688) (2-MPN) have revealed that its lowest excited triplet (T₁) state can be characterized as a locally excited state within the naphthalene moiety. researchgate.net This localization implies that the primary photochemical reactivity originates from the naphthalene ring system itself. The nature of the lowest excited singlet state (S₁) can be influenced by the substitution pattern on the naphthalene ring. For 1-substituted naphthalenes, the ¹Lₐ state is typically lower in energy, whereas for 2-substituted naphthalenes, the ¹Lₑ state is often the lowest excited state. researchgate.net The presence of an intramolecular hydrogen bond, as seen in some hydroxy-naphthoates, can favor the ¹Lₑ state as the lowest excited state. researchgate.net

The photochemical cleavage of certain substituted naphthoate esters proceeds through an electron-transfer mechanism, particularly when the ester's alkyl group contains an electron-donating substituent like a dialkylamino group. rsc.orgrsc.org For esters with the general structure ArCO₂CH₂CH₂X, where Ar is a naphthyl or phenyl group and X is a dialkylamino or methylthio group, the reaction is relatively efficient. rsc.org

The proposed mechanism involves the following steps:

Excitation of the aromatic ester to its excited singlet state.

An intramolecular electron transfer from the electron-rich group (e.g., the nitrogen of the amino group) to the excited carbonyl group.

Subsequent transfer of a proton, which leads to a zwitterionic intermediate.

Cleavage of this intermediate to yield the final products, including the carboxylic acid. rsc.org

Strong evidence for this mechanism comes from excited-state lifetime measurements. For example, the singlet state lifetime of dimethylaminoethyl 2-naphthoate is at least six times shorter than that of the corresponding methyl ester, which is consistent with a rapid intramolecular electron transfer process occurring in the singlet state of the nitrogen-containing ester. rsc.org The efficiency of this photochemical cleavage is significantly reduced upon protonation of the amino group, which supports the necessity of an available electron pair for the initial transfer step. rsc.org

| Compound | Quantum Yield (Φ) |

|---|---|

| Methyl 2-naphthoate | <0.005 |

| 2-(Dimethylamino)ethyl 2-naphthoate | 0.24 |

| 3-(Dimethylamino)propyl 2-naphthoate | 0.08 |

Data sourced from Coyle, J. D., & Kingston, D. H. (1976). rsc.org

Hydroxy-naphthoate derivatives bearing a hydroxyl group ortho to the ester functionality can exhibit excited-state intramolecular proton transfer (ESIPT). mdpi.comacs.org This phenomenon involves the transfer of the phenolic proton to the carbonyl oxygen of the ester group upon photoexcitation. The process leads to the formation of a transient enol tautomer in the excited state, which is responsible for a characteristic large Stokes-shifted (dual) fluorescence emission. mdpi.com

The occurrence of ESIPT is highly sensitive to the relative positions of the hydroxyl and ester groups on the naphthalene ring. For instance, methyl 3-hydroxy-2-naphthoate readily undergoes ESIPT. mdpi.com In contrast, its regioisomer, 1-hydroxy-2-naphthoic acid (HNA), does not typically show ESIPT in its neutral form, a behavior attributed to differences in hydrogen bonding strength and excited-state acidity (pKa* values). researchgate.net The ESIPT process in susceptible hydroxy-naphthoate derivatives is a key feature of their photophysical profile, leading to unique emissive properties. mdpi.comacs.org

When two naphthoate moieties are connected by a flexible linker, such as a polymethylene chain, they can undergo intramolecular photodimerization upon UV irradiation. rsc.org This process, a [2+2] photocycloaddition, results in the formation of a macrocyclic, "cubane-like" dimer. A key prerequisite for this reaction is the pre-association of the two naphthalene rings in the ground or excited state.

The formation of an intramolecular excimer, an excited-state complex formed between the two naphthoate units, is often observed and serves as a spectroscopic indicator that the two groups are in close proximity. colab.ws The quantum yield of this photodimerization can be significantly enhanced in certain solvent systems. In aqueous-organic binary mixtures, hydrophobic interactions can force the linking polymethylene chain to self-coil, bringing the terminal naphthoate groups together and thereby facilitating the intramolecular reaction over intermolecular polymerization. rsc.orgresearchgate.net This provides a method for using hydrophobic forces to promote the formation of large-ring compounds. colab.ws

| Compound | Solvent | Quantum Yield (Φ) |

|---|---|---|

| N-M₃-N | Dioxane | 0.019 |

| N-M₃-N | Ethylene (B1197577) Glycol-H₂O (3:7) | 0.12 |

| N-M₅-N | Dioxane | 0.016 |

| N-M₅-N | Ethylene Glycol-H₂O (3:7) | 0.13 |

Data sourced from Tung, C. H., et al. (1994).

Substituent Effects on Reaction Kinetics and Regioselectivity

Substituents on the naphthalene ring play a crucial role in modulating the electronic properties of the aromatic system, which in turn influences reaction rates and the regiochemical outcome of chemical transformations.

The ethoxy group (–OCH₂CH₃) is a powerful electron-donating group (EDG) through resonance, while also being moderately electron-withdrawing through induction due to the electronegativity of the oxygen atom. lasalle.edumasterorganicchemistry.com The resonance effect, which involves the donation of an oxygen lone pair into the naphthalene π-system, is generally dominant. lasalle.edu

This net electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic aromatic substitution. The increased electron density is most pronounced at the ortho and para positions relative to the ethoxy substituent. lasalle.edu This directive influence is critical in determining the regioselectivity of reactions. For example, in the rearrangement of oxabenzonorbornadienes, an electron-donating methoxy (B1213986) group (which is electronically similar to an ethoxy group) at the C5 position directs acyl migration to exclusively form a 1-hydroxy-2-naphthoic acid ester. nih.gov

However, the influence of substituents in the naphthalene series is complex and highly dependent on the position of the substituent and the reaction site. researchgate.netoup.com Quantitative analysis using linear free energy relationships, such as the LSFE equation, has been employed to separate the inductive (I) and π-electronic (Pi) effects to better understand their transmission through the naphthalene framework. oup.com In some reactions, such as certain palladium-catalyzed carbonylations, electron-donating groups have been observed to decrease the reaction rate compared to electron-withdrawing groups. google.com Therefore, while the ethoxy group generally increases the electronic density of the naphthalene ring, its ultimate effect on reaction kinetics and selectivity is context-dependent.

Steric Effects in Naphthoate Reactivity

The reactivity of naphthoate esters, including ethyl 2-ethoxy-1-naphthoate, is significantly influenced by steric effects arising from the bulky naphthalene ring system and substituents. These steric factors can affect reaction rates and, in some cases, even alter reaction pathways.

The positioning of substituents on the naphthalene core plays a critical role in determining the degree of steric hindrance around the ester functionality. For instance, substituents at the ortho position (C8 on the naphthalene ring relative to the C1 ester group) can sterically impede the approach of nucleophiles to the carbonyl carbon. This hindrance can lead to a decrease in the rate of reactions such as alkaline hydrolysis. The size of the alkyl group in the ester also contributes to steric effects, with larger groups generally leading to slower reaction rates. nih.gov

In the context of acylation reactions, steric hindrance can lead to unexpected selectivity. For example, while primary alcohols are typically more reactive than secondary alcohols in esterification reactions with less sterically crowded benzoic anhydride (B1165640) derivatives, this trend is inverted when using sterically demanding 1-naphthyl anhydrides. researchgate.net This reversal is attributed to noncovalent interactions between the catalyst and the reactants, which are more favorable for secondary alcohols in the presence of significant steric bulk. researchgate.net An increase in the size of the substrate can, counterintuitively, accelerate the acylation process, particularly for secondary alcohols. researchgate.net

The "secondary steric effect," or steric inhibition of resonance, is another important factor. For the carboxyl group to have maximum resonance interaction with the aromatic ring, they must be coplanar. A bulky ortho substituent can force the carboxyl group to rotate out of the plane of the naphthalene ring, reducing resonance stabilization. canterbury.ac.nz Since resonance is generally more significant in the undissociated molecule than in the carboxylate anion, this steric inhibition of resonance can lead to an increase in acid strength. canterbury.ac.nz

The table below summarizes the impact of steric effects on the reactivity of various naphthoate analogs.

Investigations into Cleavage and Hydrolysis Reactions of Naphthoate Esters

The cleavage and hydrolysis of naphthoate esters are fundamental reactions that have been studied to understand their stability and reactivity. These reactions typically proceed through nucleophilic attack at the carbonyl carbon of the ester.

Alkaline hydrolysis of carboxylic acid esters, including naphthoates, most commonly occurs via a BAC2 (base-catalyzed, acyl-oxygen fission, bimolecular) mechanism. epa.gov This process involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. nih.govepa.gov The subsequent departure of the alkoxide leaving group leads to the formation of a carboxylic acid and an alcohol. youtube.com The rate of this reaction is influenced by both electronic and steric factors. Electron-withdrawing groups on the naphthalene ring can enhance the electrophilicity of the carbonyl carbon, accelerating the reaction, while bulky substituents can hinder the approach of the nucleophile. nih.gov

The hydrolysis of naphthoate esters can also be catalyzed by acids. epa.gov In some cases, the cleavage of related compounds can proceed through different mechanisms. For example, the rearrangement of oxabenzonorbornadienes mediated by Lewis acids can lead to the formation of 1-hydroxy-2-naphthoic acid esters through a proposed 1,2-acyl shift following the opening of the oxa-bridge. nih.gov

The table below presents data on the hydrolysis of various esters, providing context for the reactivity of naphthoate esters.

Radical Intermediates in Naphthoate Transformations

While many reactions of naphthoate esters proceed through ionic intermediates, radical pathways also play a role in certain transformations. Radical intermediates can be generated from carboxylic acid esters under specific conditions, leading to a variety of synthetic outcomes.

One method for generating radical intermediates involves the reductive decarboxylative fragmentation of N-hydroxyphthalimide (NHPI) esters. beilstein-journals.org This process can be initiated under thermal, photochemical, or electrochemical conditions and results in the formation of a substrate radical that can participate in various reactions, including additions, cyclizations, and cross-couplings. beilstein-journals.org

Carboxylic acids themselves can be sources of radicals. libretexts.org Electrolysis of carboxylate anions or their reaction with hypervalent iodine compounds can generate carboxyl radicals, which readily lose carbon dioxide to form carbon-centered radicals. libretexts.org These radicals can then undergo further reactions.

The formation of radical intermediates from simple esters can also be achieved through atom transfer radical addition (ATRA). For example, a metal-free ATRA method can be used to functionalize simple esters with aliphatic alkynes, leading to the synthesis of β,γ-unsaturated compounds. organic-chemistry.org This reaction is initiated by a radical initiator, such as tert-butyl peroxybenzoate (TBPB), and proceeds through the generation of a radical at the α-carbonyl C-H bond of the ester. organic-chemistry.org

The table below outlines different methods for generating radical intermediates from esters and their precursors.

Advanced Spectroscopic Characterization and Structural Analysis of Naphthoate Esters

Vibrational Spectroscopy (Infrared) for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In Ethyl 2-ethoxy-1-naphthoate, characteristic vibrational modes confirm the presence of its key structural features.

The IR spectrum of a related compound, ethyl β-naphthoate, shows strong absorptions that are comparable. nist.gov The most prominent absorption is the C=O stretching vibration of the ester group, which typically appears in the range of 1720-1740 cm⁻¹. The precise position of this band can be influenced by the electronic environment of the naphthalene (B1677914) ring and the ethoxy substituent. The presence of the aromatic naphthalene ring is confirmed by C=C stretching vibrations within the ring, usually found in the 1500-1600 cm⁻¹ region, and C-H stretching vibrations of the aromatic protons, which appear above 3000 cm⁻¹.

Furthermore, C-O stretching vibrations from the ester and ether linkages are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aliphatic C-H bonds of the two ethyl groups give rise to stretching and bending vibrations. The stretching vibrations are typically observed in the 2850-3000 cm⁻¹ range. Analysis of these vibrational frequencies provides a detailed fingerprint of the molecule, confirming the presence of all expected functional groups.

Table 1: Characteristic Infrared Absorption Bands for Naphthoate Esters

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720-1740 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-H (Aromatic) | Stretching | >3000 |

| C-O (Ester/Ether) | Stretching | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the naphthalene ring would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and electronic effects. The ethoxy group at the C2 position and the ethyl ester group at the C1 position would each show a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum, around 165-175 ppm. researchgate.net The aromatic carbons of the naphthalene ring would appear in the range of 110-150 ppm. The carbons of the two ethyl groups would be found in the upfield region of the spectrum. The chemical shifts of these carbons provide further confirmation of the molecular structure. A study on substituted aryl naphthoates provides insight into how substituents affect the chemical shifts, which is crucial for precise structural assignment. znaturforsch.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 (m) | 110 - 150 |

| Ester -OCH₂- | ~4.3 (q) | ~61 |

| Ester -CH₃ | ~1.3 (t) | ~14 |

| Ether -OCH₂- | ~4.1 (q) | ~64 |

| Ether -CH₃ | ~1.4 (t) | ~15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₆O₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 244.28 g/mol . nih.gov

The fragmentation of esters in the mass spectrometer often involves characteristic cleavage patterns. libretexts.org Common fragmentation pathways for this compound could include:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 199.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a common fragmentation for esters with a sufficiently long alkyl chain.

Cleavage of the ethyl group from the ether linkage.

Fragmentation of the naphthalene ring itself.

Analyzing these fragmentation patterns allows for the confirmation of the molecular structure and the identification of its constituent parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system in this compound is a chromophore that absorbs UV light, leading to π → π* transitions. shu.ac.uk The absorption spectrum is expected to show characteristic bands for the naphthalene system. The position and intensity of these bands can be influenced by the substituents on the ring. tanta.edu.eg

The presence of the ethoxy and ester groups can cause a shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene. This is due to their electronic effects on the conjugated π-system of the naphthalene ring. The analysis of these shifts provides insight into the extent of electronic conjugation within the molecule. For instance, the interaction of the lone pairs on the oxygen atoms with the aromatic ring can lead to a red shift (bathochromic shift) of the absorption bands.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov This technique would reveal the bond lengths, bond angles, and torsional angles of this compound in the solid state.

A crystallographic study would definitively establish the conformation of the ester and ether groups relative to the naphthalene ring. For instance, in a related compound, 3-acetoxy-2-naphthoic acid, the carboxylic acid group and the naphthalene ring are nearly coplanar, while the acetoxy group is almost perpendicular to the ring. nih.gov Similar conformational preferences, dictated by steric and electronic interactions, would be expected for this compound.

Conformational Studies and Intramolecular Interactions in Naphthoate Derivatives

The conformation of the ester and ether groups in naphthoate derivatives is a subject of interest as it influences their chemical and physical properties. Studies on related molecules, such as phenyl 1-hydroxy-2-naphthoate, have shown that the preferred conformation is often a result of a balance between steric repulsion and stabilizing intramolecular interactions, like hydrogen bonds. mdpi.com For this compound, the orientation of the ethyl ester and ethoxy groups relative to the naphthalene ring will be influenced by steric hindrance between the substituents and the adjacent aromatic protons. The planarity of the ester group with the aromatic ring is often a key conformational feature. imperial.ac.uk

Advanced Spectroscopic Techniques for Chiral Naphthoate-Based Compounds

While this compound itself is not chiral, the introduction of a chiral center would make it optically active. In such cases, advanced techniques like Vibrational Circular Dichroism (VCD) would be invaluable. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is extremely sensitive to the three-dimensional structure and absolute configuration of chiral molecules. jasco-global.comnih.gov For chiral naphthoate-based compounds, VCD can be used to determine the absolute configuration and to study conformational equilibria in solution. researchgate.netrsc.org The exciton (B1674681) coupling between the naphthoate chromophore and other parts of a chiral molecule can give rise to strong VCD signals, which are useful for stereochemical assignments. researchgate.net

Computational Chemistry and Theoretical Modeling of Ethoxy Naphthoate Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex systems like substituted naphthalenes. DFT calculations are instrumental in determining the fundamental electronic and geometric properties that govern the molecule's behavior.

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like Ethyl 2-ethoxy-1-naphthoate, this also involves exploring the conformational space, particularly the rotation around single bonds, such as those in the ethoxy and ethyl ester groups.

Computational studies on closely related structures, such as ortho-substituted naphthoic acids, reveal how substituents influence the geometry of the naphthalene (B1677914) core. sciencepublishinggroup.comresearchgate.net The presence of bulky groups like ethoxy and carboxylic acid derivatives can induce steric strain, leading to adjustments in bond angles and dihedral angles to find the lowest energy conformation. sciencepublishinggroup.comresearchgate.net For instance, in a computational study of o-ethoxy naphthoic acid, a structurally similar compound, the dihedral angle was found to be significantly distorted from planarity to accommodate the substituent. researchgate.net

Below is a table of selected optimized geometric parameters for o-ethoxy naphthoic acid, illustrating the type of data obtained from DFT calculations. researchgate.net

| Parameter | Description | Calculated Value |

| Bond Angles | ||

| C10-C11=O12 | Angle involving the carbonyl group | 125.577° |

| C10-C11-O13 | Angle involving the ester linkage | 114.939° |

| Bond Lengths | ||

| C11-O12 | Carbonyl double bond length | 1.224 Å |

| C11-O13 | Ester single bond length | 1.387 Å |

| C1-C11 | Bond between naphthalene ring and carbonyl C | 1.503 Å |

| Dihedral Angle | ||

| Torsion angle of the substituent group | 83.922° | |

| This data is for o-Ethoxy naphthoic acid, a structurally related precursor. researchgate.net |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. samipubco.com A small energy gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and absorption of longer wavelengths of light. samipubco.comacs.org DFT calculations are highly effective for determining the energies of these orbitals.

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (eV) |

| Naphthalene samipubco.com | -6.13 eV | -1.38 eV | 4.75 eV |

| o-Ethoxy naphthoic acid researchgate.net | -6.33 eV | -2.47 eV | 3.86 eV |

| Data for o-Ethoxy naphthoic acid is presented for illustrative purposes. researchgate.net |

DFT calculations can map the distribution of electron density across a molecule, revealing its electrostatic potential and polarity. This is often visualized through molecular electrostatic potential (MEP) maps or quantified using methods like Mulliken population analysis. These analyses identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. ed.ac.uknih.gov The calculations identify the energies of electronic transitions, primarily the transition from the HOMO to the LUMO, which corresponds to the longest wavelength absorption peak (λmax). researchgate.net

The predicted spectrum for this compound would be influenced by its naphthalene core, which is an aromatic chromophore. The ethoxy and ethyl ester substituents would act as auxochromes, modifying the absorption wavelengths and intensities. As indicated by the reduced HOMO-LUMO gap, the presence of these substituents is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted naphthalene. ed.ac.uk Theoretical calculations can simulate the entire spectrum, providing valuable information for identifying the compound and understanding its photophysical properties. nih.govresearchgate.net

Simulation of Reaction Pathways and Transition States

Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate.

For this compound, one could simulate reactions such as ester hydrolysis. The simulation would model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the electrophilic carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group. Such studies provide a step-by-step molecular-level view of the reaction that is often impossible to observe experimentally. researchgate.net These computational investigations can clarify the roles of catalysts, solvents, and substituent effects on the reaction outcome and efficiency. sciencepublishinggroup.com

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate a molecule's chemical structure with its reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors and an observed measure of reactivity.

For a series of substituted naphthoates, DFT calculations can provide a rich set of descriptors, including:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges. sciencepublishinggroup.com

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters.

These descriptors can then be correlated with experimental reactivity data (e.g., reaction rates) to build a predictive QSRR model. ekb.eg Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing the synthesis of molecules with desired reactivity profiles, saving significant time and resources. ekb.egjmchemsci.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations allow for a detailed, molecular-level understanding of the structure, dynamics, and thermodynamics of complex systems. nih.govnih.gov By calculating the trajectory of particles, MD simulations provide insights into how molecules interact with each other and their environment, which is crucial for understanding the properties of chemical compounds in condensed phases.

The primary application of MD simulations in the context of ethoxy-naphthoate systems would be to elucidate the nature and strength of intermolecular interactions. For a compound like this compound, these interactions would govern its bulk properties, such as its state of matter, solubility, and crystal packing. Key intermolecular forces that can be modeled include van der Waals forces, electrostatic interactions, and potentially weak hydrogen bonds involving the ester and ethoxy groups. The simulations can reveal the preferred orientation of molecules relative to one another, identifying common interaction motifs like π-π stacking between the aromatic naphthalene cores. mdpi.com

While specific MD simulation studies on this compound are not prominently available in the literature, the methodology is well-established. mdpi.com A typical simulation would involve defining a force field (a set of parameters and equations that describe the potential energy of the particles), such as CHARMM or AMBER, placing multiple molecules of this compound in a simulation box with periodic boundary conditions, and solving Newton's equations of motion for the system over a specified time period and at a certain temperature and pressure. mdpi.com Analysis of the resulting trajectories can provide quantitative data on the organization and dynamics of the molecules. mdpi.com

Coarse-grained molecular dynamics (CG-MD) is a variant of this technique that enables the modeling of larger systems over longer timescales by grouping atoms into single interaction sites, providing meaningful insights into the molecular interactions between polymers and other molecules. nih.gov Such simulations could, for example, explain experimentally observed properties by visualizing the nanoscale structure of molecular assemblies. nih.gov

Table 1: Key Parameters and Potential Outputs of a Molecular Dynamics Simulation for this compound

| Parameter/Output | Description | Relevance to Intermolecular Interactions |

| Input Parameters | ||

| Force Field | A collection of equations and associated constants designed to reproduce molecular geometry and selected properties of a given system. | Determines the accuracy of the calculated interaction energies between molecules. |

| System Size | The number of molecules included in the simulation box. | A sufficiently large system is needed to avoid finite size artifacts and accurately represent bulk behavior. |

| Temperature & Pressure | Thermodynamic conditions under which the simulation is run. | These conditions affect the kinetic energy of the molecules and the density of the system, directly influencing interaction dynamics. |

| Simulation Time | The duration of the simulated physical time. | Must be long enough to allow the system to reach equilibrium and to sample relevant molecular motions and interactions. |

| Potential Outputs | ||

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a reference particle. | Provides quantitative information on the distances and coordination numbers of neighboring molecules, revealing the structure of the liquid or solid state. |

| Interaction Energy | The non-bonded energy between molecules, partitioned into van der Waals and electrostatic components. | Quantifies the strength of the intermolecular forces holding the system together. |

| Orientational Correlation | Analysis of the relative orientation between pairs or groups of molecules. | Can identify preferential arrangements, such as the parallel or T-shaped stacking of naphthalene rings. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to assess the stability and convergence of the molecular conformations during the simulation. nih.gov |

Theoretical Studies on Substituent Effects and Aromaticity in Naphthalene Derivatives

Naphthalene is a fundamental polycyclic aromatic hydrocarbon, possessing a system of 10 π-electrons distributed across two fused benzene (B151609) rings, which fulfills Hückel's rule for aromaticity (4n+2 π-electrons). quora.comlibretexts.org However, the introduction of substituents onto the naphthalene core can significantly modulate the electron density distribution and, consequently, the aromatic character of the individual rings. acs.orgresearchgate.net The nature, position, and orientation of these substituents dictate the electronic structure and reactivity of the resulting derivative. acs.org

The aromaticity of substituted naphthalene systems can be quantitatively assessed using various theoretical indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometry-based method. acs.orgiau.ir The HOMA index evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system, with a value of 1 indicating maximum aromaticity and values close to 0 suggesting a non-aromatic, olefinic-like structure. researchgate.net

Theoretical studies on various naphthalene derivatives have shown that the substituent effect is complex. researchgate.net Electron-donating groups (EDGs) like amines (-NH₂) or hydroxyls (-OH) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or formyl (-CHO) can alter the aromaticity of the ring to which they are attached, as well as the adjacent ring. acs.orgresearchgate.nettandfonline.com The interaction between substituents, particularly when they are in positions that allow for through-resonance, can lead to a significant decrease in the aromaticity of the naphthalene system, accompanied by an increased participation of quinoid-like resonance structures. acs.org For instance, in para-type disubstituted naphthalenes, intramolecular charge transfer between a π-electron donating and a π-electron accepting substituent can be described by charge-separated canonical forms, which impacts aromaticity. researchgate.net

In the case of this compound, the naphthalene ring is substituted at adjacent positions with an electron-donating ethoxy group (-OCH₂CH₃) at the 2-position and an electron-withdrawing ethyl carboxylate group (-COOCH₂CH₃) at the 1-position. The ethoxy group donates electron density to the ring via resonance, while the carboxylate group withdraws electron density. This push-pull arrangement is expected to cause a significant polarization of the π-electron system. The HOMA index for each of the two rings in this compound would likely differ, with the substitution pattern influencing the bond lengths throughout the fused ring system. The aromaticity of the substituted ring, in particular, would be a balance between the competing electronic effects of the adjacent substituents.

Table 2: Influence of Selected Substituents on the Aromaticity of Naphthalene Rings

| Substituent | Type | Position | Effect on Aromaticity | Reference |

| Formyl (-CHO) | Electron-Withdrawing | 1 | Can decrease aromaticity, especially with an opposing electron-donating group. | acs.org |

| Dimethylamino (-N(CH₃)₂) | Electron-Donating | 8 | Can lead to high aromaticity if resonance with the ring is sterically hindered. | acs.org |

| Hydroxyl (-OH) | Electron-Donating | - | The position of the -OH group (α vs. β) can influence intermolecular contacts like C-C stacking. | tandfonline.com |

| Nitro (-NO₂) | Electron-Withdrawing | 1, 2, etc. | Changes in aromaticity are significant in disubstituted systems with a strong electron-donating group. | researchgate.net |

| Oxide (-O⁻) | Strong Electron-Donating | 1 or 2 | Can cause large changes in HOMA values when paired with a strong electron-withdrawing group. | researchgate.net |

Applications in Advanced Organic Synthesis, Catalysis, and Functional Materials

Ethyl 2-ethoxy-1-naphthoate as a Versatile Building Block in Complex Molecule Synthesis

The strategic positioning of the ethoxy and ethyl ester groups on the rigid naphthalene (B1677914) framework makes this compound a valuable synthon, or building block, in multi-step organic synthesis. The corresponding acid, 2-ethoxy-1-naphthoic acid, is a well-established intermediate in the production of various fine chemicals. Its applications have historically driven innovations in synthetic methodologies related to aromatic substitution and the functionalization of carboxylic acids.

A primary application of this structural motif is in the pharmaceutical industry. 2-Ethoxy-1-naphthoic acid is a key intermediate in the synthesis of semisynthetic antibiotics, most notably Nafcillin. google.comgoogle.com The naphthoate moiety is incorporated into the penicillin scaffold through acylation reactions, yielding antibiotics with improved pharmacological profiles. The synthesis of the acid itself can be achieved through various routes, including the oxidation of 2-ethoxy-1-naphthaldehyde (B42516) or via a Grignard reaction involving 1-bromo-2-ethoxynaphthalene (B1337326). google.comgoogle.com The latter method is noted for producing a high-purity product suitable for subsequent reactions. google.com

Beyond pharmaceuticals, the naphthoate core is integral to the synthesis of dyes and fluorescent brightening agents, where the extended aromatic system influences the material's light-absorbing and emitting properties. google.com The versatility of the naphthoate structure allows it to be a starting point for creating more elaborate molecules. For instance, annulation strategies, which involve the formation of new rings onto an existing molecular framework, can utilize symmetric intermediates to build complex polycyclic systems, demonstrating the broader utility of such building blocks in constructing intricate heterocyclic structures. acs.org The reactivity of the ester group also allows for transformations into other functional groups, such as amides, which are prevalent in natural products and biologically important molecules. acs.org

Role of Naphthoate Derivatives in Ligand Design for Metal-Catalyzed Reactions

The field of metal-catalyzed reactions relies heavily on the design of organic molecules, or ligands, that can coordinate to a metal center and precisely control its activity and selectivity. Naphthoate derivatives are attractive candidates for ligand design due to their rigid structure, potential for chelation, and the tunable electronic properties of the naphthalene ring system.

Chelation is the process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate. ebsco.comlibretexts.org This effect significantly enhances the stability of the resulting metal complex compared to coordination with single-point (monodentate) ligands. libretexts.org The oxygen atoms of the carbonyl group and the ethoxy group in a naphthoate ester, or more commonly, the carboxylate and a suitably positioned hydroxyl or other donor group in a related derivative, can act as a bidentate chelating agent, binding to a metal ion. researchgate.net

The stability and properties of these metal-ligand complexes are influenced by several factors, including the specific metal ion, the solvent, and the pH. numberanalytics.comnih.gov Research on the complexes formed between various naphthalene derivatives and metal ions has provided insight into their coordination behavior. For example, studies have established the stoichiometry and stability constants for complexes with metals such as Aluminum (Al(III)), Zirconium (Zr(IV)), Copper (Cu(II)), and Iron (Fe(III)). nih.gov The formation of these stable chelates is crucial in catalysis, as it modulates the reactivity of the metal center, enabling highly specific chemical transformations. numberanalytics.com The rigid 1,8-naphthyridine (B1210474) scaffold, a related nitrogen-containing aromatic system, has been successfully used to create dinuclear metal complexes, highlighting the power of fused aromatic rings in designing sophisticated coordination environments for catalysis. escholarship.org

Table 1: Stability Constants of Metal-Ligand Complexes with Naphthalene Derivatives This table presents data on the fluorescence and stability of complexes formed between various naphthalene derivatives and different metal ions, illustrating the principles of coordination chemistry.

| Naphthalene Derivative | Metal Ion | pH | Stability Constant (log K) | Fluorescence Effect |

| 3-Hydroxy-2-naphthoic acid | Al(III) | 5.0 | 4.85 | Enhanced |

| 3-Hydroxy-2-naphthoic acid | Zr(IV) | 2.5 | 4.50 | Enhanced |

| 1-Naphthoic acid | Cu(II) | 7.5 | 3.25 | Quenched |

| 2-Naphthoic acid | Cu(II) | 7.5 | 3.11 | Quenched |

| 1-Hydroxynaphthalene | Al(III) | 5.0 | 4.52 | Enhanced |

| Data sourced from a study on metal-ligand complexes of naphthalene derivatives. nih.gov |

Asymmetric catalysis, the synthesis of a specific stereoisomer (enantiomer) of a chiral molecule, is of paramount importance in chemistry. nih.gov This control is achieved using chiral catalysts, which often consist of a metal center bound to a chiral ligand. The ligand creates a specific three-dimensional environment that directs the reactants to combine in a way that forms one enantiomer preferentially over the other. numberanalytics.com

The design of the chiral ligand is the key to achieving high stereochemical control. numberanalytics.comnih.gov Naphthoate derivatives can be incorporated into larger, chiral ligand structures. The bulky and rigid naphthalene group can act as a stereodirecting element, influencing the spatial arrangement of the catalytic pocket. numberanalytics.com By modifying the substitution pattern on the naphthalene rings within a ligand framework, it is possible to fine-tune the catalyst's performance and control the stereochemical outcome of a reaction. The development of non-planar ligands, such as certain salen complexes, has demonstrated that unique, three-dimensional structures can lead to unprecedented catalytic activity that is unattainable with simpler, planar ligands. rsc.org The inherent rigidity and defined shape of the naphthoate skeleton make it a promising component for designing such advanced, sterically demanding chiral ligands.

Development of Novel Functional Materials Based on Naphthoate Esters

The unique molecular structure of naphthoate esters, characterized by a rigid, planar aromatic core, makes them excellent precursors for a variety of functional materials. These materials find applications in display technologies and optoelectronics due to their liquid crystalline and photoluminescent properties.

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. scirp.org Molecules that can form liquid crystal phases (mesogens) are typically elongated and rigid, often containing aromatic rings. scirp.org Aromatic esters are a well-studied class of mesogenic compounds. nih.gov

The naphthalene core in esters provides the necessary rigidity and rod-like shape to encourage the formation of liquid crystalline phases, such as the nematic and smectic phases. In a study of naphthalene-based aromatic esters, it was found that materials where the ester group was attached at the 2-position of the naphthalene ring displayed liquid crystalline behavior. scirp.org The specific phase and the temperature range over which it is stable are highly dependent on the molecule's structure, including the length of flexible alkyl tails attached to the rigid core. scirp.org For example, certain naphthalene-2-yl-4-(alkoxy) benzoates exhibit nematic or both nematic and smectic A phases upon cooling from their isotropic liquid state. scirp.org Similarly, other complex esters incorporating a 2,6-disubstituted naphthalene ring also show rich liquid crystalline properties. researchgate.net The ability to form these ordered yet fluid phases is critical for applications like liquid crystal displays (LCDs).

Table 2: Phase Transitions in Naphthalene-Based Aromatic Esters This table shows the transition temperatures for a series of liquid crystalline materials containing a naphthalene core, demonstrating how molecular structure influences physical properties.

| Compound ID | Structure (Tail Group) | Transition from Isotropic to Nematic (°C) | Transition from Nematic to Smectic A (°C) |

| ZH 29 | C4H9 | 158.4 | - |

| ZH 32 | C7H15 | 144.1 | - |

| ZH 14 | C9H19 | 140.2 | 130.5 |

| ZH 35 | C10H21 | 139.7 | 135.4 |

| Data adapted from phase transition investigations of naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) materials. scirp.org |

Photoluminescent materials absorb light at one wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence or phosphorescence. The extended π-conjugated system of the naphthalene ring in this compound makes it inherently fluorescent. This property can be tuned and enhanced through chemical modification or by forming complexes with metal ions.

Research has shown that the fluorescence of naphthalene derivatives can be significantly altered upon coordination with metals. nih.gov For instance, while complexes with Cu(II) and Fe(III) tend to quench (decrease) fluorescence, complexes with Al(III) lead to enhanced fluorescence. nih.gov The complex of 3-hydroxy-2-naphthoic acid with Zr(IV) also shows enhanced fluorescence. nih.gov This behavior indicates that naphthoate derivatives can serve as precursors for highly selective fluorescent sensors for specific metal ions or as building blocks for emissive materials used in optoelectronic devices like organic light-emitting diodes (OLEDs). The [Ru(bpy)3]2+ complex, known for its photoluminescence, serves as a prominent example of how metal-ligand complexes are used in photocatalysis and artificial photosynthesis, fields where light-to-energy conversion is key. libretexts.org The ability to synthesize naphthoate-based molecules that can be incorporated into polymers or other matrices opens up possibilities for creating new functional materials with tailored optical and electronic properties. tudelft.nl

Precursors for Specialized Organic Scaffolds and Heterocyclic Compounds

The chemical architecture of this compound, featuring a naphthalene ring system substituted with both an ethoxy and an ethyl ester group, provides a versatile platform for the synthesis of a range of specialized organic scaffolds and heterocyclic compounds. The interplay between the aromatic system and the reactive functional groups allows for a variety of cyclization and condensation reactions, leading to novel molecular frameworks with potential applications in medicinal chemistry and materials science.

One of the primary applications of this compound is in the synthesis of naphthofurans . The synthesis of Ethyl naphtho[2,1-b]furan-2-carboxylate, a key heterocyclic derivative, highlights the utility of this compound as a precursor. researchgate.net The formation of the furan (B31954) ring fused to the naphthalene core creates a rigid, planar structure that is a common motif in biologically active natural products. researchgate.net

Further extending the complexity of the heterocyclic systems, derivatives of naphtho[2,1-b]furan (B1199300) can be utilized to construct more elaborate structures. For instance, Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, a closely related compound, serves as a key intermediate in the synthesis of naphthofuropyrimidines . This transformation demonstrates the potential of the naphthofuran scaffold, derived indirectly from the naphthoate precursor, to be further elaborated into fused pyrimidine (B1678525) systems. orientjchem.org

The reactivity of the ester functional group in this compound opens up possibilities for the synthesis of other heterocyclic rings through condensation reactions. For example, the reaction of esters with hydrazines is a well-established method for the synthesis of pyrazolones . While direct studies with this compound are not extensively documented, the general reaction mechanism involves the initial formation of a hydrazide followed by intramolecular cyclization. This suggests a potential pathway to novel naphthyl-substituted pyrazolone (B3327878) derivatives.

Similarly, the condensation of β-keto esters with various reagents is a cornerstone of heterocyclic synthesis. Although this compound is not a β-keto ester itself, its chemical manipulation can lead to intermediates suitable for such reactions. For instance, Claisen condensation of the ester with a suitable partner could introduce a β-dicarbonyl moiety, which can then be cyclized to form a variety of heterocycles, including pyridones and pyrimidinones .

The following table summarizes the potential heterocyclic systems that can be accessed from this compound and its derivatives, based on established synthetic methodologies.

| Starting Material Precursor | Reagents and Conditions | Resulting Heterocyclic Scaffold |

| This compound | Intramolecular cyclization (conceptual) | Naphtho[2,1-b]furan |

| Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate | Formamide | Naphtho[1',2':4,5]furo[3,2-d]pyrimidine |

| This compound (conceptual) | Hydrazine Hydrate | Naphthyl-substituted Pyrazolone |

| Modified this compound (conceptual) | Amides/Urea | Naphthyl-substituted Pyridinone/Pyrimidinone |

It is important to note that while the synthesis of naphthofurans from related precursors is established, the direct conversion of this compound to a wide array of other heterocyclic systems remains an area with potential for further research and development. The exploration of its reactivity in multi-component reactions and cyclocondensation reactions could unlock a wealth of novel and complex organic scaffolds.

Conclusion and Outlook on Future Research Directions

Summary of Current Research Strengths in Ethoxy-Naphthoate Chemistry

Research into ethoxy-naphthoate chemistry is primarily anchored in the synthesis and derivatization of its core components. The synthesis of the parent molecule, 2-ethoxy-1-naphthoic acid, is well-documented, with established routes from precursors like 2-naphthol (B1666908) or 2-hydroxy-1-naphthaldehyde (B42665). google.com One common industrial method involves the ethylation of 2-naphthol, followed by formylation and subsequent oxidation to yield the carboxylic acid. google.com Another approach starts with 2-hydroxy-1-naphthaldehyde, which undergoes ethylation and then oxidation to produce 2-ethoxy-1-naphthoic acid. google.com

The esterification to form compounds like Ethyl 2-ethoxy-1-naphthoate is a standard and well-understood chemical transformation. Furthermore, the broader class of naphthoic acids has been extensively studied, providing a solid foundation for understanding the potential reactivity of their ester derivatives. researchgate.netnih.gov Computational studies on substituted naphthoic acids have provided valuable insights into how different functional groups influence the electronic and structural properties of the naphthalene (B1677914) core, which can be extrapolated to understand the behavior of ethoxy-naphthoate esters. researchgate.net

Identification of Knowledge Gaps in Understanding this compound

Despite a foundational understanding of its synthesis, there are significant knowledge gaps concerning the specific properties and applications of this compound. A primary deficiency is the lack of published experimental data on its physicochemical properties, spectroscopic characterization, and reactivity. While data for related compounds such as ethyl 1-naphthoate (B1232437) and ethyl 2-naphthoate (B1225688) are available, direct empirical data for the 2-ethoxy substituted variant remains scarce.

The biological activities of this compound are largely unexplored. Although its precursor, 2-ethoxy-1-naphthoic acid, is known as an intermediate in the synthesis of the antibiotic Nafcillin sodium, the specific contributions or potential biological effects of the ethyl ester form have not been investigated. google.com Mechanistic studies on reactions involving this specific ester, such as its hydrolysis kinetics under different conditions, are also absent from the current literature. canterbury.ac.nz This lack of detailed characterization hinders the full realization of its potential in various applications.

Table 1: Physicochemical and Spectroscopic Data for Naphthalene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C15H16O3 | 244.29 | Not available | Data is predicted. No experimental data found. |

| 2-Ethoxy-1-naphthoic acid | C13H12O3 | 216.23 | 2224-00-2 | Precursor to the title compound. sigmaaldrich.comuni.lu |

| Ethyl 1-naphthoate | C13H12O2 | 200.23 | 3007-97-4 | Isomeric compound with available data. orgsyn.org |

| Ethyl 2-naphthoate | C13H12O2 | 200.23 | 3007-91-8 | Isomeric compound with available data. |

| 2-Ethoxynaphthalene (B165321) | C12H12O | 172.22 | 93-18-5 | A potential precursor in synthesis. chemicalbook.comnih.govnist.gov |

This table contains data for related compounds due to the lack of specific experimental data for this compound.

Emerging Trends in Naphthoate Chemistry Research

The broader field of naphthoate and naphthalene chemistry is experiencing dynamic growth, with several emerging trends that could influence future research on this compound.

Green Chemistry and Sustainable Synthesis: There is a growing emphasis on developing more environmentally friendly synthetic methods. For naphthoate esters, this includes the use of biocatalysts like lipases for esterification, which operates under milder conditions and reduces hazardous waste. mdpi.com

Advanced Materials and Polymers: Naphthalene derivatives are increasingly being explored for their use in high-performance polymers and electronic materials. thebusinessresearchcompany.comthebusinessresearchcompany.com Their rigid, aromatic structure can impart desirable thermal and optical properties.

Pharmaceutical and Agrochemical Applications: The search for novel therapeutic agents and pesticides continues to drive research into functionalized naphthalene compounds. researchandmarkets.comijpsjournal.com Studies are focusing on creating derivatives with enhanced biological activity and specificity, with some naphthalene-based compounds showing potential as antimicrobial agents and enzyme inhibitors. nih.govnih.gov

Photocycloaddition Reactions: Recent advancements in photochemistry have demonstrated tunable intramolecular photocycloadditions of naphthalene derivatives, opening new pathways to complex molecular architectures. acs.org

Potential Avenues for Future Synthetic and Mechanistic Investigations

Building on current knowledge and addressing the identified gaps, several avenues for future research on this compound are apparent.

Comprehensive Characterization: A fundamental starting point would be the full synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties (melting point, boiling point, solubility) and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry).

Mechanistic Studies: Investigating the kinetics and mechanisms of its reactions, such as alkaline hydrolysis, would provide valuable data on its reactivity and stability compared to other naphthoate isomers. canterbury.ac.nznih.gov This could be complemented by computational modeling to understand the influence of the ethoxy group on the ester's reactivity. researchgate.net

Exploration of Biological Activity: Given that its parent acid is a precursor to an antibiotic, a systematic evaluation of this compound's biological properties is warranted. google.com Screening for antimicrobial, antifungal, or other pharmacologically relevant activities could uncover new applications.

Derivatization and Analogue Synthesis: The synthesis of a library of related compounds, by varying the ester group or adding further substituents to the naphthalene ring, could lead to the discovery of molecules with optimized properties for specific applications, such as in the development of new antibiotics or advanced materials. acs.org

Q & A

Q. What are the established synthetic routes for Ethyl 2-ethoxy-1-naphthoate, and how can reaction conditions be optimized for reproducibility?

Methodology: The compound is typically synthesized via esterification or condensation reactions. A common approach involves refluxing naphthoic acid derivatives with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under anhydrous conditions. To optimize reproducibility, systematically vary parameters such as temperature (70–80°C), catalyst concentration, and reaction time, and monitor yield via HPLC or GC-MS. Recrystallization from absolute ethanol is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology: Use a combination of:

- FT-IR to confirm ester (C=O stretch at ~1700–1750 cm⁻¹) and ether (C-O-C at ~1100–1250 cm⁻¹) functional groups.

- ¹H/¹³C NMR to verify substituent positions on the naphthalene ring and ethyl/ethoxy groups.

- Mass spectrometry (EI-MS) for molecular ion ([M⁺]) and fragmentation pattern validation. Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How does solvent polarity affect the solubility and stability of this compound?

Methodology: Conduct solubility tests in solvents like ethanol, ethyl acetate, and DMF using gravimetric analysis. Assess stability via accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor degradation products using TLC or LC-MS. Ethanol is preferred for recrystallization due to moderate polarity and low reactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity and intermolecular interactions of this compound in catalytic systems?

Methodology:

- Perform Density Functional Theory (DFT) calculations to map electrostatic potentials and identify nucleophilic/electrophilic sites.

- Use Molecular Dynamics (MD) simulations to study solvent interactions and diffusion coefficients. Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) and X-ray crystallography for structural confirmation .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for naphthalene derivatives like this compound?

Methodology:

- Conduct comparative assays using in vitro (cell lines, e.g., HepG2) and in vivo (rodent models) systems under standardized exposure routes (oral, dermal).

- Analyze metabolic pathways via LC-MS/MS to identify species-specific metabolites.

- Apply Hill’s criteria for causality to differentiate assay artifacts from biologically relevant effects .

Q. How can selectivity challenges in esterification reactions involving this compound be addressed?

Methodology:

- Screen catalysts (e.g., lipases, Lewis acids) under varying temperatures and solvents.

- Use Design of Experiments (DoE) to identify interactions between variables (e.g., catalyst loading, solvent dielectric constant).

- Monitor side products (e.g., diesters) via GC-MS and optimize quenching steps to minimize byproducts .

Q. What ethical considerations are critical when designing in vivo studies for this compound?

Methodology:

- Adhere to the 3Rs principle (Replacement, Reduction, Refinement).

- Obtain institutional animal care committee approval and ensure humane endpoints (e.g., body weight loss >20%).

- Use non-invasive biomarkers (e.g., urinary metabolites) to minimize distress .

Data Analysis and Validation

Q. How should researchers statistically analyze contradictory data on the compound’s catalytic activity?

Methodology:

Q. What criteria should guide literature inclusion for meta-analyses of this compound’s properties?

Methodology:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized synthesis protocols).

- Use PRISMA guidelines for systematic reviews.

- Assess bias via Cochrane Risk of Tool and exclude studies with unvalidated analytical methods .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Solubility in ethanol | Gravimetric analysis | 45–50 mg/mL at 25°C | |

| Optimal reaction temperature | Reflux conditions | 70–80°C | |

| FT-IR C=O stretch | Spectroscopy | 1725 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.